5-(2,4-dichlorophenyl)-4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
2-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-ETHOXYPHENOL is a complex organic compound that features a triazole ring, a mercapto group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-ETHOXYPHENOL typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and carbon disulfide, followed by the introduction of the 2,4-dichlorophenyl group. The mercapto group is then introduced through a thiolation reaction. Finally, the phenol group is ethoxylated to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-ETHOXYPHENOL undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products
Oxidation: Disulfides.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-ETHOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 2-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-ETHOXYPHENOL involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting metalloenzymes. The phenol group can participate in hydrogen bonding, affecting protein function. The mercapto group can form disulfide bonds, altering the redox state of cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(((3-(2,4-DI-CL-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,2-BENZENEDIOL
- 2-(((1,5-DI-ME-3-OXO-2-PH-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO)ME)PH 2-CL-BENZOATE
Uniqueness
2-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-ETHOXYPHENOL is unique due to its combination of a triazole ring, mercapto group, and ethoxylated phenol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H14Cl2N4O2S |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14Cl2N4O2S/c1-2-25-14-5-3-4-10(15(14)24)9-20-23-16(21-22-17(23)26)12-7-6-11(18)8-13(12)19/h3-9,24H,2H2,1H3,(H,22,26)/b20-9+ |
InChI Key |
PQAZNRSMYADMNW-AWQFTUOYSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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